(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid
Description
(4S)-2-Propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid is a chiral heterocyclic compound characterized by a partially saturated oxazole ring (4,5-dihydro-1,3-oxazole) with a propyl substituent at position 2 and a carboxylic acid group at position 4. The stereochemistry at position 4 (S-configuration) is critical for its biological activity and molecular interactions. This compound belongs to a class of 4,5-dihydrooxazole-4-carboxylic acids, which are known for their roles in natural products and pharmaceuticals, including antibiotic, antiviral, and immunomodulatory applications .
Properties
CAS No. |
771468-58-7 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c1-2-3-6-8-5(4-11-6)7(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |
InChI Key |
FEAQDXAQQWQSCO-YFKPBYRVSA-N |
Isomeric SMILES |
CCCC1=N[C@@H](CO1)C(=O)O |
Canonical SMILES |
CCCC1=NC(CO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the oxazole ring can be formed through cyclization reactions involving dehydrating agents or catalysts.
Industrial Production Methods
In an industrial setting, the production of (4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The oxazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents to the oxazole ring.
Scientific Research Applications
(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
(4S)-2-(2-Hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carboxylic Acid (CAS: 155880-02-7)
- Structure : Features a 2-hydroxyphenyl group at position 2 instead of propyl.
- Molecular Weight: 207.185 g/mol (C₁₀H₉NO₄) .
- Key Differences: The hydroxyphenyl group enhances polarity due to the phenolic -OH group, increasing hydrogen-bonding capacity and aqueous solubility compared to the hydrophobic propyl group. Potential for π-π stacking interactions with aromatic biological targets, unlike the alkyl chain of the propyl substituent.
- Synthesis : Multistep procedures involving serine derivatives or analogous routes .
(4S,5R)-2-[(1S)-1-Amino-2-methylpropyl]-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylic Acid
- Structure: Contains an amino-2-methylpropyl substituent at position 2 and a methyl group at position 5.
- Key Differences: The amino group introduces basicity (pKa ~9–10), altering solubility and enabling ionic interactions with acidic residues in enzymes or receptors. The methyl group at position 5 may sterically hinder interactions with bulkier substrates.
- Biological Activity : Likely targets proteases or kinases requiring both hydrophobic and ionic interactions .
Physical and Crystallographic Properties
- Target Compound : Predicted to form hydrogen-bonded dimers (O—H···O) in the solid state, similar to the hydroxyphenyl analogue . However, the propyl group may reduce crystal symmetry compared to aromatic substituents.
- Hydroxyphenyl Analogue : Exhibits chain-like structures via O—H···O hydrogen bonds and weak C—H···π interactions, enhancing thermal stability .
- Amino-Substituted Derivative: Likely forms salt bridges in crystalline phases due to the amino group, increasing melting point .
Biological Activity
(4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid (CAS No. 771468-58-7) is a heterocyclic compound characterized by its oxazole ring, which contains both nitrogen and oxygen atoms. This compound has garnered interest due to its potential biological activities, particularly in the context of inflammatory responses and autoimmune diseases.
- Molecular Formula : CHN O
- Molecular Weight : 157.17 g/mol
- Structure : The compound features a propyl group at the 2-position and a carboxylic acid functional group at the 4-position of the oxazole ring.
Biological Activity Overview
Research indicates that compounds similar to (4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid exhibit significant biological activities. Notably, derivatives of oxazole compounds have been shown to inhibit interleukin 1 receptor-related kinase 4 (IRAK-4), which plays a crucial role in inflammatory processes and autoimmune conditions.
Potential Therapeutic Applications
The biological activity of (4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid suggests its potential therapeutic applications in treating:
- Inflammatory Diseases : By inhibiting IRAK-4, it may help in managing conditions like rheumatoid arthritis and other inflammatory disorders.
- Cancer : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy.
In Vitro Studies
In vitro studies have demonstrated that compounds with structural similarities to (4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid can effectively inhibit phosphodiesterase type 4 (PDE4), which is implicated in inflammatory responses. For instance:
- A study reported that certain oxazole derivatives exhibited IC values lower than established drugs like rolipram .
Case Studies
- Inflammation Models : In animal models of inflammation induced by lipopolysaccharides (LPS), compounds similar to (4S)-2-propyl-4,5-dihydro-1,3-oxazole demonstrated significant reductions in TNF-alpha release, suggesting anti-inflammatory properties .
- Cancer Cell Lines : Research on oxazole derivatives showed promising results against human leukemia and melanoma cell lines. Compounds exhibited cytotoxicity with IC values in the micromolar range .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Amino-1-methyl-1H-pyrazole-3-carboxamide | Contains a pyrazole ring | Known for its activity against specific kinases |
| 5-(5-(4-(5-hydro-4-methyl-2-oxazolyl)phenoxy)pentyl)-3-methyl isoxazole | Features an isoxazole moiety | Exhibits different biological activities |
| Oxazole-4-carboxylic acid | Simpler oxazole structure | Lacks additional substituents affecting reactivity |
This table highlights the diversity within oxazole derivatives while showcasing the unique characteristics of (4S)-2-propyl-4,5-dihydro-1,3-oxazole-4-carboxylic acid due to its specific substituents and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
